Oligopeptide-41

Receptor Selectivity Safety Growth Factor Mimicry

Formulators sourcing for anti-hair-loss serums should prioritize Oligopeptide-41 (CG-Keramin1) for its targeted DKK-1/Wnt pathway reactivation mechanism, which directly counteracts DHT-driven follicular miniaturization. Unlike Copper Tripeptide-1 or recombinant KGF, its unique FGFR2-IIIb selectivity significantly reduces off-target FGFR1 binding, mitigating risks of hyperproliferation, itching, and hyperpigmentation. This makes it the definitive peptide for 'gentle', 'sensitive-scalp compatible', and 'periocular-safe' hair growth treatments, simplifying ingredient decks by combining UV-induced follicular protection with anagen-phase stimulation. Verify batch-specific receptor selectivity data with your account manager.

Molecular Formula C63H90N18O19
Molecular Weight 1435.72
Cat. No. B1575531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligopeptide-41
Molecular FormulaC63H90N18O19
Molecular Weight1435.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Oligopeptide-41 Procurement Guide: A 13-Residue Synthetic Tridecapeptide for Cosmetic Anti-Hair-Loss Formulations


Oligopeptide-41 (INCI) is a synthetic tridecapeptide composed of 13 amino acids (Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe) with a molecular weight of ~1435.6 g/mol, used as an anti-hair-loss and hair growth-stimulating agent in cosmetic formulations . It functions primarily as a Dickkopf-1 (DKK-1) antagonist within the Wnt/β-catenin signaling pathway and is also known under the trade name CG-Keramin1 . Unlike broad-acting growth factors or older peptide classes, Oligopeptide-41's distinct sequence and structural basis confer targeted receptor interactions that are quantifiably differentiated from commonly considered alternatives such as recombinant KGF/FGF7, copper tripeptide-1, and acetyl tetrapeptide-3 .

Substitution Risks with Oligopeptide-41: Why In-Class Peptide Interchangeability Is Not Warranted


Generic substitution within the cosmetic oligopeptide class is precarious because distinct sequences confer fundamentally different receptor engagement profiles. Oligopeptide-41 is structurally derived from the β-hairpin of keratinocyte growth factor (KGF/FGF7) and selectively targets the FGFR2-IIIb receptor while significantly reducing cross-binding to FGFR1 . In contrast, recombinant KGF or KGF-derived peptide segments often exhibit non-selective FGFR1/FGFR2-IIIb binding, leading to off-target mitotic effects (e.g., itching, hyperpigmentation). A simple comparison of Oligopeptide-41 with copper tripeptide-1 (GHK-Cu) further illustrates the hazard: GHK-Cu primarily modulates extracellular matrix remodeling and wound healing, lacking the Wnt/β-catenin pathway activation directed by Oligopeptide-41 . Therefore, substituting Oligopeptide-41 with another in-class peptide without demonstrating equivalent FGFR2-IIIb selectivity and Wnt activation data can result in a substantially different safety and efficacy profile. The quantitative evidence below establishes the specific dimensions along which Oligopeptide-41 is measurably differentiated from its closest analog candidates .

Quantitative Differential Evidence for Oligopeptide-41: Head-to-Head, Cross-Study, and Class-Level Comparisons


FGFR2-IIIb Receptor Selectivity: Binding Affinity Advantage versus KGF/FGF7

Oligopeptide-41, a β-hairpin-derived KGF mimetic, maintains high-affinity retention towards the FGFR2-IIIb subunit — the key receptor mediating hair follicle stem cell proliferation — while exhibiting a significant reduction in cross-binding to the FGFR1 receptor, which is associated with non-hair follicle mitotic side effects (e.g., itching, eyelid hyperpigmentation) . In the same ex vivo human hair follicle culture models, recombinant full-length KGF (FGF7) demonstrated comparable FGFR2-IIIb activation but also elicited measurable FGFR1 pathway activation, leading to off-target cellular proliferation . This selectivity difference is quantified structurally: Oligopeptide-41's constrained tridecapeptide backbone reduces conformational flexibility compared to recombinant KGF's 163-residue polypeptide chain, narrowing the receptor interaction epitope .

Receptor Selectivity Safety Growth Factor Mimicry

DKK-1 Inhibition Potency: Wnt/β-Catenin Pathway Activation Compared to Acetyl Tetrapeptide-3

Oligopeptide-41 acts as a direct antagonist of Dickkopf-1 (DKK-1), a negative regulator of the Wnt/β-catenin pathway implicated in androgenetic alopecia pathogenesis . In comparative functional studies, Oligopeptide-41 demonstrated dose-dependent DKK-1 inhibition leading to increased β-catenin nuclear translocation and downstream keratinocyte proliferation marker expression (Ki-67) in human dermal papilla cells . By contrast, acetyl tetrapeptide-3 (Capixyl component) operates primarily through extracellular matrix anchoring (collagen IV/laminin stimulation) without direct DKK-1/Wnt pathway intervention, meaning these peptides address hair loss through mechanistically orthogonal routes .

Hair Growth Wnt Signaling Anti-Apoptosis

Anti-Apoptotic Protection: UV-Induced Follicular Cell Survival versus Untreated Control

Oligopeptide-41 has been shown to reduce UV-induced apoptosis in human hair follicle cells, a property not uniformly shared across cosmetic oligopeptides . In controlled in vitro experiments, Oligopeptide-41 treatment (at μM concentrations) significantly decreased caspase-3 activation and increased the proportion of viable follicular keratinocytes following UVB irradiation . This anti-apoptotic effect is attributed to the peptide's dual activation of Wnt/β-catenin and JAK-STAT5 survival pathways . Copper tripeptide-1 (GHK-Cu), while known for wound healing and antioxidant properties, has not demonstrated comparable UV-protective effects on hair follicle cells in published comparative data, as its mechanism centers on collagen remodeling rather than apoptosis pathway modulation .

UV Protection Follicular Apoptosis Cell Survival

Ex Vivo Human Hair Follicle Anagen Phase Extension: Duration and Density Outcomes

Ex vivo human hair follicle culture models have demonstrated that Oligopeptide-41 treatment produces a clear and measurable increase in both the duration and density of the anagen (active growth) phase . This effect is driven by sustained Wnt/β-catenin pathway activation and anti-apoptotic signaling that delays catagen entry. While similar anagen-prolonging claims are made for other hair peptides such as biotinoyl tripeptide-1 (WIDELASH), the specific ex vivo anagen extension data for Oligopeptide-41 is supported by its distinct FGFR2-IIIb-mediated mechanism rather than the unspecified growth factor stimulation proposed for many generic hair peptides .

Anagen Phase Hair Density Ex Vivo Model

Molecular Weight and Purity Specifications: Consistency versus Variable Oligopeptide Classes

Oligopeptide-41 is consistently produced as a defined chemical entity with molecular formula C63H90N18O19S and molecular weight 1435.56 g/mol, with routine purity specifications of ≥95% (HPLC) from major suppliers . This contrasts with complex oligopeptide mixtures or undefined hydrolysates sometimes marketed under general 'oligopeptide' labels (e.g., oligopeptide-1 through oligopeptide-5 may refer to mixtures with variable chain lengths). The single defined sequence (Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe) enables rigorous analytical characterization via mass spectrometry and HPLC, supporting batch-to-batch reproducibility critical for cosmetic formulation stability testing .

Quality Control Purity Procurement Specifications

Application Scenarios for Oligopeptide-41: Evidence-Based Procurement Indications


Androgenetic Alopecia Topical Formulations Requiring Wnt Pathway Reactivation

For cosmetic anti-hair-loss serums, shampoos, or scalp treatments targeting androgenetic alopecia, Oligopeptide-41's DKK-1 inhibitory activity directly reactivates Wnt/β-catenin signaling suppressed by dihydrotestosterone in dermal papilla cells. This mechanism is particularly relevant because DKK-1 is a known mediator of androgen-driven follicular miniaturization. Formulators should select Oligopeptide-41 over acetyl tetrapeptide-3 (Capixyl) when the primary formulation goal is to reverse Wnt pathway suppression rather than simply anchoring follicles via extracellular matrix proteins. Recommended usage concentration: 0.01–0.1% in leave-on formulations, with penetration enhancement strategies (liposomes, nanocarriers) to address the peptide's inherent transdermal delivery limitations [REFS-1, REFS-2].

Safety-Prioritized Hair Growth Products Avoiding Off-Target Proliferative Effects

When developing hair growth products for sensitive scalp applications or periocular use (eyebrow/eyelash serums), Oligopeptide-41's FGFR2-IIIb selectivity with reduced FGFR1 cross-binding offers a safety advantage over recombinant KGF or KGF-derived peptide fragments. This receptor selectivity profile mitigates risks of non-follicular epithelial hyperproliferation and associated side effects (itching, hyperpigmentation). Procurement of Oligopeptide-41 is therefore indicated for formulations positioned as 'gentle', 'sensitive-scalp compatible', or 'periocular-safe' hair growth treatments .

Combined Anti-Hair-Loss and Scalp UV-Protective Formulations

Oligopeptide-41's dual functionality — anti-apoptotic protection against UV-induced follicular damage and promotion of anagen-phase hair growth — supports its use in multifunctional scalp care products. Formulations targeting urban consumers exposed to environmental stressors (UV radiation, pollution) can leverage Oligopeptide-41 as a single active ingredient addressing both follicular protection and growth stimulation. This contrasts with approaches requiring separate antioxidant and growth-stimulating actives, simplifying ingredient decks and potentially reducing formulation complexity. Recommended for leave-on scalp serums, hair tonics, and protective pre-styling treatments .

Quote Request

Request a Quote for Oligopeptide-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.